Triethanolamine glutamate
Description
Properties
IUPAC Name |
(2S)-2-aminopentanedioic acid;2-[bis(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3.C5H9NO4/c8-4-1-7(2-5-9)3-6-10;6-3(5(9)10)1-2-4(7)8/h8-10H,1-6H2;3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBPSFQENHCYBW-HVDRVSQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.C(CO)N(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.C(CO)N(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959544 | |
| Record name | Glutamic acid--2,2',2''-nitrilotri(ethan-1-ol) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68187-29-1, 38732-22-8 | |
| Record name | L-Glutamic acid, N-coco acyl derivs., compds. with triethanolamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68187-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, compd. with 2,2′,2′′-nitrilotris[ethanol] (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38732-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Triethanolamine glutamate | |
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| Record name | L-Glutamic acid, N-coco acyl derivs., compds. with triethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, N-coco acyl derivs., compds. with triethanolamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Glutamic acid--2,2',2''-nitrilotri(ethan-1-ol) (1/1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamic acid, N-coco acyl derivs., compds. with triethanolamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.784 | |
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| Record name | L-glutamic acid, compound with 2,2',2''-nitrilotrisethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIETHANOLAMINE GLUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M71CZB7HUY | |
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Synthetic Methodologies and Reaction Pathways for Triethanolamine Glutamate
Novel Synthetic Catalysis and Green Chemistry Considerations for Triethanolamine (B1662121) Glutamate (B1630785)
The synthesis of triethanolamine glutamate, a salt formed from the acid-base reaction between L-glutamic acid and triethanolamine, is fundamentally a straightforward neutralization. However, modern synthetic chemistry emphasizes not just the product, but the pathway, focusing on efficiency, sustainability, and environmental impact. In this context, novel catalytic methods and green chemistry principles are paramount in optimizing the production of this compound. The core reaction involves the protonation of the tertiary amine of triethanolamine by one of the carboxylic acid groups of glutamic acid. This process is inherently high in atom economy, a key tenet of green chemistry.
Advancements in synthetic methodologies offer several pathways to further enhance the "green" credentials of this compound synthesis. These approaches focus on reducing energy consumption, minimizing or eliminating solvent use, and employing sustainable starting materials. Key areas of innovation include the use of alternative energy sources like microwave and ultrasonic irradiation, and the application of biocatalysis for the production of precursors.
Alternative Energy Sources in Synthesis
Conventional heating methods, while effective, can be energy-intensive and lead to longer reaction times. Green chemistry seeks alternatives that can accelerate reactions and reduce energy footprints.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in chemical synthesis, capable of dramatically reducing reaction times from hours to minutes. nih.govrsc.org This technique utilizes the ability of polar molecules, such as the reactants in the this compound synthesis, to absorb microwave energy directly and efficiently, leading to rapid and uniform heating. rsc.org This rapid energy transfer can enhance reaction rates and improve yields, often in the absence of a solvent, which aligns perfectly with green chemistry goals. nih.gov For instance, microwave-assisted methods have been successfully applied to synthesize various amino acid derivatives and other organic compounds, suggesting a high potential for its application in the solvent-free synthesis of this compound. nih.govrsc.orgnih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. nih.govnih.gov This method has been shown to be effective in the synthesis of various organic compounds, including α-aminophosphonates, and could be applied to the acid-base reaction between glutamic acid and triethanolamine to ensure a rapid and complete reaction, potentially at lower bulk temperatures than conventional heating. nih.gov
Biocatalysis and Sustainable Feedstocks
A cornerstone of green chemistry is the use of renewable resources and biocatalysts. While the direct enzymatic synthesis of the this compound salt is not a primary research focus, the origin of the reactants is of critical importance.
Fermentative Production of L-Glutamic Acid: L-glutamic acid is one of the most successful products of industrial biotechnology. Strains of bacteria, such as Corynebacterium glutamicum and Bacillus methanolicus, are widely used for the large-scale fermentative production of L-glutamic acid from renewable feedstocks like glucose. frontiersin.org This biotechnological route is significantly greener than any potential chemical synthesis, operating at ambient temperatures and pressures in aqueous media. Utilizing L-glutamic acid from this source ensures that a key component of this compound is derived from a sustainable and environmentally benign process. frontiersin.org
Protic Ionic Liquids (PILs) Perspective
The compound this compound can itself be classified as a protic ionic liquid (PIL). PILs are formed by the proton transfer from a Brønsted acid to a Brønsted base. researchgate.net The synthesis of PILs based on triethanolamine has been explored, typically involving a simple, solvent-free mixing of the acid and base components, sometimes with gentle heating to ensure homogeneity. researchgate.net Framing the synthesis of this compound as the formation of a PIL aligns it with a modern class of materials often considered "green" due to their low vapor pressure and potential as recyclable reaction media.
The following table summarizes and compares these potential green synthetic routes for this compound based on key research findings in related areas.
Table 1: Comparison of Potential Green Synthetic Methodologies for this compound
| Methodology | Catalyst/Promoter | Typical Reaction Time | Energy Input | Solvent Use | Key Green Advantage |
|---|---|---|---|---|---|
| Conventional Heating | None (Thermal) | 1-4 hours | High | Optional (Water/Ethanol) | Simplicity of setup. |
| Microwave-Assisted | None (MW Irradiation) | 5-30 minutes nih.gov | Moderate (Efficient) | Typically solvent-free | Drastic reduction in reaction time; energy efficiency. rsc.org |
| Ultrasound-Assisted | None (Sonication) | 30-60 minutes | Moderate | Typically solvent-free | Enhanced reaction rates at lower bulk temperatures. nih.gov |
| Biocatalytic (Precursor) | Microorganisms | 24-48 hours (fermentation) | Low | Aqueous media | Use of renewable feedstocks for L-glutamic acid. frontiersin.org |
These novel approaches, moving beyond simple thermal heating, represent significant progress in aligning the synthesis of specialty chemicals like this compound with the principles of green and sustainable chemistry. The focus on energy efficiency, solvent reduction, and the use of bio-derived feedstocks provides a clear pathway for environmentally responsible production.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Role in Article |
|---|---|
| This compound | Primary subject of the article; product of synthesis. |
| L-Glutamic acid | Reactant; Brønsted acid; bio-derived precursor. frontiersin.org |
| Triethanolamine | Reactant; Brønsted base. researchgate.net |
| α-Aminophosphonates | Example of compounds synthesized via ultrasound. nih.gov |
Chemical Reactivity and Interaction Studies of Triethanolamine Glutamate Systems
Coordination Chemistry and Complexation Behavior
The unique arrangement of electron-donating atoms (nitrogen and oxygen) in triethanolamine (B1662121) glutamate (B1630785) makes it a potent molecule in coordination chemistry.
Triethanolamine glutamate functions as an effective chelating agent, a molecule that can form multiple bonds to a single metal ion. This capability stems from the combined properties of its constituent parts. The triethanolamine (TEA) component is a versatile ligand known to form stable coordination complexes with a wide array of metal ions. researchgate.net It can act as a tridentate or tetradentate ligand, coordinating to metals through its central nitrogen atom and the oxygen atoms of its hydroxyl groups. researchgate.net For instance, in a complex with Calcium(II), each TEA molecule behaves as an N,O,O',O''-tetradentate ligand, binding through the nitrogen and all three oxygen atoms to create an eight-coordinate metal center. lew.ro
The glutamate portion of the molecule contributes two carboxylate groups and an amino group, which are also effective coordination sites. Glutamic acid itself is known to form complexes with metal ions like Iron(III). iaea.org The combination of the amine and carboxylic acid groups in the glutamate moiety resembles the structure of aminopolycarboxylate (APC) chelating agents, which are highly effective at binding metal ions. nouryon.comnouryon.com The presence of multiple hydroxyl, carboxyl, and amine groups allows this compound to seize a metal ion through several points of attachment, forming stable, water-soluble complexes. This action is crucial in processes where the control of metal ion reactivity is required. nouryon.com
The stoichiometry and stability of metal complexes with this compound are determined by factors such as the nature of the metal ion, its preferred coordination number, and the pH of the solution, which affects the protonation state of the ligand.
Studies on the individual components provide insight into this behavior. For example, research on iron(III) and glutamic acid complexes identified a stable stoichiometry of ML₂, meaning two glutamate ligands bind to a single iron ion. iaea.org In a different system involving calcium and triethanolamine, a salt of the type [Ca(TEA)₂]²⁺ was formed, indicating a 1:2 metal-to-ligand ratio. lew.ro Similarly, cobalt(II) forms a [Co(TEA)₂]²⁺ complex. elsevierpure.com The formation constants for complexes between Fe(III) and amino acids like glutamate have been shown to be moderate, indicating weak complexation under certain conditions. iaea.org For this compound, the stoichiometry would be complex, with the potential for the molecule to act as a single, multidentate ligand or for multiple molecules to coordinate to a single metal center, depending on the specific reaction conditions.
Acid-Base Equilibria and Buffering Capacities in Aqueous Systems
This compound possesses multiple functional groups that can participate in acid-base reactions, making it an effective pH buffer over various ranges.
The compound is utilized as a pH adjuster and stabilizer in various formulations, including cosmetics. ontosight.ai This is due to the presence of both acidic (carboxylate) and basic (amine) functional groups. Triethanolamine itself is a moderately strong base, with a 1% aqueous solution having a pH of approximately 10. wikipedia.org Its conjugate acid has a pKa of about 7.76, making it an effective buffer in the pH range of 7.0 to 8.5. bostonbioproducts.combio-world.com
The glutamic acid component contributes three ionizable groups: two carboxylic acid groups with pKa values typically around 2.2 and 4.3, and an amino group with a pKa around 9.7. This allows it to buffer in both acidic and alkaline pH ranges. The combination of these groups in this compound results in a versatile buffering system capable of maintaining a stable pH in chemical reactions.
The different protonation states of this compound can be investigated using techniques like potentiometric titration and various forms of spectroscopy. Potentiometric titration, where a solution of the compound is titrated with a strong acid or base while monitoring the pH, allows for the experimental determination of the pKa values of the ionizable groups. This method has been successfully used to study the stability of metal-amino acid complexes. iaea.org
Spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can also provide detailed information. IR spectroscopy can identify characteristic vibrations of the functional groups, which shift depending on their protonation state. For example, studies on TEA have identified stretching vibrations for the hydroxyl group (~3300 cm⁻¹) and C-O bonds (~1030 cm⁻¹), which would be sensitive to changes in the chemical environment. researchgate.net NMR spectroscopy can be used to probe the electronic environment of specific nuclei (like ¹H, ¹³C, ¹⁵N), with chemical shifts changing significantly as a function of pH, thereby revealing the protonation status of each functional group.
Intermolecular Interactions and Solvation Effects
This compound's structure allows it to participate in a variety of strong intermolecular interactions, which govern its physical properties, such as its high solubility in water. ontosight.ai The molecule contains numerous sites for hydrogen bonding; the hydroxyl and amine groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.
Detailed structural studies of related complexes have revealed the importance of these interactions. In a crystalline calcium-TEA complex, intermolecular O–H∙∙∙O hydrogen bonds were found to link the complex cations with counter-anions, forming well-defined one-dimensional supramolecular chains. lew.ro These chains were further organized into two-dimensional layers through π-π stacking interactions. lew.ro In aqueous solutions, the strong capacity for hydrogen bonding with water molecules leads to significant solvation effects, readily dissolving the compound. Furthermore, the zwitterionic character of the molecule—the presence of both positive (protonated amine) and negative (deprotonated carboxylate) charges—allows for strong ion-dipole interactions with polar solvents like water.
Hydrogen Bonding Networks and Solute-Solvent Dynamics
The study of this compound in aqueous systems is intrinsically linked to the behavior of its acylated derivatives, particularly in the context of surfactant applications. Research into the specific hydrogen bonding networks and solute-solvent dynamics of pure this compound is limited. However, extensive studies on N-lauroyl-L-glutamate triethanolamine salts (LGT) provide significant insights into these interactions. In these systems, the interplay between the glutamate headgroup, the triethanolamine counterion, and water molecules governs the macroscopic properties.
Studies using techniques such as ¹H NMR self-diffusion have been employed to probe the dynamics within these systems. For instance, in isotropic micellar and cubic phases of N-lauroyl-L-glutamate triethanolamine salts, the self-diffusion coefficient of the surfactant has been observed to decrease with increasing concentration. acs.orgresearchgate.net This indicates a reduction in the mobility of the surfactant molecules as they aggregate, a process heavily influenced by the surrounding water molecules and the hydrogen bonding network. In the cubic phase, the self-diffusion is significantly slower, on the order of 10⁻¹³ m² s⁻¹, which is characteristic of discrete micellar structures. acs.orgresearchgate.net
Self-Assembly Mechanisms in Aqueous Solutions of N-Lauroyl-L-glutamate Triethanolamine Salts.acs.org
The self-assembly of N-lauroyl-L-glutamate triethanolamine salts (LGT) in aqueous solutions is a complex process driven by the amphiphilic nature of the molecule. This acylglutamate is a divalent anionic surfactant, and its properties, including self-assembly, are significantly influenced by the degree of neutralization with triethanolamine. acs.orgresearchgate.net These surfactants are known for their mildness and biodegradability, making them relevant in various consumer products. acs.org
In aqueous systems of N-lauroyl-L-glutamate triethanolamine salts, a variety of liquid crystalline phases, or mesophases, can form depending on the concentration and degree of neutralization. acs.org Between the isotropic micellar phase (L₁) and the hexagonal phase (H₁), a cubic phase has been identified. acs.orgresearchgate.net The hexagonal phase consists of long, parallel cylindrical micelles arranged in a hexagonal lattice, while the cubic phase is composed of discrete micelles arranged in a cubic lattice. acs.org
The characterization of these mesophases is typically performed using small-angle X-ray scattering (SAXS). acs.org SAXS patterns from the cubic phase of the LGT/water system have been indexed to the Pm3n crystallographic space group. acs.orgresearchgate.net This indicates a specific, highly ordered arrangement of the micelles within the cubic phase.
Table 1: Phase Behavior of N-Lauroyl-L-glutamate Triethanolamine Salt (LGT) in Water at 25°C
| Concentration (wt%) | Degree of Neutralization (α) | Observed Phase(s) |
| 40-50 | 1.5 | Isotropic (L₁) + Cubic |
| 50-60 | 1.5 | Cubic |
| 60-70 | 1.5 | Cubic + Hexagonal (H₁) |
| 40-55 | 2.0 | Cubic |
| 55-65 | 2.0 | Cubic + Hexagonal (H₁) |
| >65 | 2.0 | Hexagonal (H₁) |
This table is illustrative and based on findings from studies on N-lauroyl-L-glutamate salts. acs.org
The concentration of the N-lauroyl-L-glutamate triethanolamine salt and the degree of its neutralization are critical parameters that dictate the self-assembly process and the resulting phase behavior.
Effect of Concentration: As the concentration of the LGT surfactant in water increases, the system transitions from an isotropic solution of spherical micelles (L₁) to more ordered structures. At intermediate concentrations, a cubic phase of packed micelles forms. acs.org With a further increase in concentration, these micelles can fuse to form the long cylinders of the hexagonal phase. acs.org This progression is a classic example of lyotropic liquid crystal formation, driven by the increasing packing constraints on the surfactant molecules. The self-diffusion coefficient of the surfactant decreases as the concentration rises, reflecting the reduced mobility within the more structured phases. acs.orgresearchgate.net
Effect of Neutralization Degree: The degree of neutralization (α), which is the molar ratio of triethanolamine to N-lauroyl-L-glutamic acid, has a profound effect on the stability of the mesophases. An increase in the degree of neutralization from 1.0 to 2.0 promotes the stability of the cubic phase. acs.orgresearchgate.net This is because a higher degree of neutralization leads to increased charge on the glutamate headgroups. The resulting electrostatic repulsion between the headgroups favors the formation of discrete, curved micellar aggregates, which are the building blocks of the cubic phase, over the larger, cylindrical aggregates of the hexagonal phase. acs.org This effect is clearly demonstrated in the phase maps of LGT/water systems, where the region of stability for the cubic phase expands as the degree of neutralization is increased. acs.org
Mechanistic Investigations in Advanced Material Science Applications Non Prohibited Focus
Role in Electrodeposition Processes
In the realm of electrochemistry, the triethanolamine (B1662121) (TEA) component of the compound plays a significant role as an additive in electrodeposition baths, particularly in non-cyanide electrolytes. Its function is primarily attributed to its ability to act as a versatile ligand.
Triethanolamine is recognized as an effective chelating or complexing agent for various metal ions in non-cyanide electroplating baths. scribd.com As a polydentate ligand with both nitrogen and oxygen donor atoms, TEA can form stable coordination complexes with transition metals. scribd.comnih.gov This complexation is crucial in non-cyanide electrolytes for several reasons:
Stabilization of Metal Ions: TEA forms soluble coordination compounds with metal ions, such as Cu-TEA(OH)₂. researchgate.net This interaction helps to stabilize the ions in the electrolyte solution. nih.gov
Modification of Reduction Potentials: By forming complexes, TEA alters the electrochemical potential of metal ions, which can enable the simultaneous deposition of metals with different standard potentials, such as copper and zinc. scribd.com
Inhibition of Undesirable Reactions: In alkaline electrolytes, such as those used for zinc-air batteries, TEA can act as a ligand to stabilize zinc ions, preventing the formation of passivating films like zinc oxide (ZnO). nih.govnih.gov The TEA molecules provide electron pairs to the zinc ion's empty d-orbitals, competing with hydroxide ions and thus reducing the dehydration that leads to passivation. nih.gov The formed complexes can act as a physical barrier on the cathode surface, influencing the reduction of metal ions. scribd.com
Suppression of Hydrogen Evolution: In some systems, TEA has been shown to inhibit the liberation of hydrogen, which is a common and often undesirable side reaction during electrodeposition from aqueous solutions. researchgate.net
The mechanism involves the adsorption of the formed metal-TEA complexes onto the electrode surface, which directly influences the electrochemical reaction kinetics. researchgate.net For instance, in copper deposition, the process can shift from being controlled by electrochemical mechanisms to being controlled by diffusion as the TEA concentration increases. researchgate.net
The presence of triethanolamine as an additive in the electrolyte has a marked effect on the physical characteristics of the electrodeposited metal layer. By modifying the kinetics of the deposition process, TEA helps to improve the quality of the resulting coating.
Grain Refinement: One of the most significant effects of TEA is the production of finer-grained deposits. The adsorption of TEA-metal complexes on the electrode surface inhibits the growth of existing crystals and promotes the formation of new nuclei, leading to a more compact and even coating. researchgate.net
Improved Deposit Quality: The addition of TEA can lead to the formation of dense and bright metal alloy films. researchgate.net For example, in Sn-Ag alloy deposition, the combination of TEA and other additives helps to obtain dense and fine-grained films, widening the effective operating window for the process. researchgate.net
Enhanced Cathode Current Density: Research has shown that the introduction of TEA can enhance the cathode current density in certain electrolytes. researchgate.net
| Parameter | Observed Effect | Underlying Mechanism | Source |
|---|---|---|---|
| Control of Deposition Kinetics | Shifts process from electrochemical to diffusion control with increasing concentration. | Adsorption of Cu-TEA(OH)₂ complexes on the electrode surface. | researchgate.net |
| Deposit Morphology | Produces even, compact, and fine-grained coatings. | Inhibition of crystal growth and promotion of new nucleation sites. | researchgate.net |
| Passivation Inhibition (Zinc Anodes) | Reduces the formation of passivating films (e.g., ZnO). | Forms stable, soluble coordination complexes with zinc ions, preventing dehydration. | nih.govnih.gov |
| Co-deposition | Enables simultaneous deposition of metals with different potentials (e.g., Cu-Zn). | Acts as a chelating agent, modifying the reduction potentials of metal ions. | scribd.com |
Surface Chemistry and Adsorption Phenomena
Both triethanolamine and glutamate (B1630785) derivatives are known to interact with metal surfaces, making them effective in applications such as corrosion inhibition. This behavior is governed by their ability to adsorb onto the surface, forming a protective layer that isolates the metal from the corrosive environment.
Corrosion inhibitors function by adsorbing onto a metal surface to form a protective film. arabjchem.org Both triethanolamine and amino acids like glutamate are considered effective and environmentally friendly "green" corrosion inhibitors. researchgate.netresearchgate.net
Triethanolamine (TEA) as a Corrosion Inhibitor: TEA has been identified as a good, mixed-type corrosion inhibitor for metals such as magnesium alloys. researchgate.netrsc.org Its inhibitive action proceeds by blocking active corrosion sites through adsorption on the metal surface. researchgate.net The adsorption mechanism of TEA molecules can involve both physical and chemical interactions and has been found to follow the Langmuir adsorption isotherm. researchgate.netrsc.org This adsorption is a spontaneous and exothermic process. rsc.org
Glutamate Derivatives as Corrosion Inhibitors: Amino acids and their derivatives are non-toxic, biodegradable, and effective corrosion inhibitors. researchgate.net Monosodium glutamate, for example, can protect steel from corrosion by forming a uniform layer on the surface. nih.gov The adsorption can be chemical, through an electron donation mechanism, or physical, where the ionic form of glutamate makes the steel surface passive. nih.gov Theoretical calculations suggest that amino acids can adsorb on metallic surfaces through electrostatic interactions. arabjchem.org
The combined presence of triethanolamine and glutamate moieties suggests that triethanolamine glutamate can offer effective corrosion protection through the synergistic adsorption of both its components onto a metal surface.
| Inhibitor Component | Inhibition Mechanism | Adsorption Model/Type | Metal System Example | Source |
|---|---|---|---|---|
| Triethanolamine (TEA) | Mixed-type inhibitor; blocks active corrosion sites. | Langmuir Adsorption Isotherm; Physical and Chemical Adsorption. | AZ91D Magnesium Alloy | researchgate.netrsc.org |
| Glutamate Derivatives (e.g., Monosodium Glutamate) | Forms a uniform, protective layer on the surface. | Chemical Adsorption (electron donation) and Physical Adsorption (ionic interaction). | Steel Rebar | nih.gov |
This compound belongs to the class of amino acid-based surfactants. Its derivatives, such as Triethanolamine cocoyl glutamate, are used in various formulations. nih.gov The interfacial behavior of such surfactants is characterized by their tendency to adsorb at interfaces (e.g., air-water or oil-water) and, at sufficient concentrations, to self-assemble into aggregates like micelles in the bulk solution.
The fundamental behavior of surfactants involves reducing the interfacial tension between two phases. researchgate.net The molecules orient themselves at the interface, with the hydrophilic (glutamate and triethanolamine head) and hydrophobic (if an alkyl chain is present, as in derivatives) parts arranged to minimize the system's free energy.
In surfactant systems, the presence of additives can influence this interfacial behavior. For instance, nanoparticles can either increase or decrease the interfacial tension depending on the type of surfactant and their interactions. researchgate.net The adsorption of surfactant molecules can be hindered or enhanced by these interactions. researchgate.net While specific studies on the interfacial behavior of pure this compound are not detailed in the provided context, its structure as an amino acid salt implies it would contribute to modifying interfacial properties. The triethanolamine component itself has been described as an anionic surfactant that can inhibit the hydrogen evolution reaction. nih.gov The behavior of similar glutamate-based surfactants, like sodium laurylglutamate, in mixed systems has been studied to understand their interfacial molecular arrangement and its effect on material properties. dntb.gov.ua
Biochemical Pathways and Enzyme Interactions Non Human, Mechanistic Focus
Influence on Enzymatic Activity and Kinetics in Vitro
Triethanolamine (B1662121) is frequently used as a buffering agent in biochemical assays due to its pKa of 7.76, which is suitable for maintaining pH in the physiological range. Its interactions, however, can extend beyond simple pH maintenance and influence the kinetics of the enzymes under study.
Triethanolamine (TEA) buffer is commonly employed in the study of Glutamate (B1630785) Dehydrogenase (GDH), a key enzyme in nitrogen and carbon metabolism that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia (B1221849). nih.govnih.gov Research on mammalian GDH has shown that the enzyme's activity is significantly influenced by the pH of the buffer. For instance, human glutamate dehydrogenase 1 (hGDH1) operates optimally at a more basic pH (7.75 to 8.00), while hGDH2 has an optimal pH of 7.50 and can function efficiently at lower pH values. nih.gov
Studies conducted in triethanolamine buffer have been crucial in elucidating the kinetic properties of GDH isozymes. When assayed in a TEA buffer at pH 8.0 with 1.0 mM ADP, both hGDH1 and hGDH2 exhibit similar catalytic properties, including Vmax and Km values for their substrates. nih.gov The buffer environment is also critical when assessing the impact of allosteric regulators. For example, reducing the pH of the TEA buffer from 8.0 to 7.0 dramatically increases the Km for ammonia for both hGDH1 (from 12.8 mM to 57.5 mM) and hGDH2 (from 14.7 mM to 62.2 mM), indicating a lower affinity for ammonia at a more acidic pH. nih.gov The standard GDH activity assay is often performed in a 50 mM triethanolamine buffer at pH 8.0. nih.gov
Table 1: Effect of pH in Triethanolamine Buffer on the Km for Ammonia for Human Glutamate Dehydrogenase (hGDH) Isozymes Data sourced from Zaganas et al., as cited in nih.gov
| pH of TEA Buffer | hGDH1 Km for NH3 (mM) | hGDH2 Km for NH3 (mM) |
|---|---|---|
| 8.0 | 12.8 | 14.7 |
| 7.5 | 35.0 | 33.0 |
| 7.0 | 57.5 | 62.2 |
Triosephosphate Isomerase (TIM) is a central enzyme in glycolysis, catalyzing the reversible isomerization of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde 3-phosphate (GAP). In vitro studies of TIM catalysis frequently utilize triethanolamine hydrochloride (TEA) as a buffer to maintain a stable pH, typically around 7.5. nih.gov The choice of buffer is important as external molecules can sometimes interact with the enzyme's active site.
Research on mutant forms of TIM highlights the subtle yet critical role of the experimental conditions, including the buffer system. For example, studies on an N11A substituted TIM from Trypanosoma brucei brucei (TbbTIM) were conducted in 30 mM TEA buffer. nih.gov This substitution was found to destabilize the active dimeric form of the enzyme relative to its inactive monomeric form. The kinetics of this mutant were characterized by observing the reaction velocity in the TEA buffer, which showed a time-dependent decrease as the active dimer dissociated. nih.gov Similarly, investigations into other TIM mutants, such as the P168A/I172A variant, have also been performed in triethanolamine-based buffers to analyze the drastic reduction in catalytic efficiency. acs.org These studies underscore the utility of TEA as a non-interfering buffer in complex kinetic analyses of enzyme mechanisms.
Microbial Degradation Pathways of Related Alkanolamines
Triethanolamine, as a xenobiotic compound, can be metabolized by various microorganisms. The degradation pathways differ significantly between aerobic and anaerobic conditions and involve distinct enzymatic systems.
Under aerobic conditions, certain bacteria can utilize triethanolamine as a sole source of carbon and nitrogen. A pathway has been elucidated in a Gram-negative rod-shaped organism isolated from activated sludge. microbiologyresearch.org In this pathway, triethanolamine is first oxidized to triethanolamine N-oxide. This intermediate is then cleaved by an enzyme, triethanolamine N-oxide dehydroxyethylase, to yield diethanolamine (B148213) and glycolaldehyde (B1209225). microbiologyresearch.org The diethanolamine is further degraded into ethanolamine (B43304) and another molecule of glycolaldehyde. Ultimately, the ethanolamine is converted to acetyl units, which can enter central metabolic pathways. microbiologyresearch.org
In the absence of oxygen, the degradation of triethanolamine proceeds through a completely different mechanism. A strictly anaerobic, gram-positive bacterium, Acetobacterium strain LuTria3, has been shown to ferment triethanolamine to acetate (B1210297) and ammonia. nih.govd-nb.infoosti.govresearchgate.net Isotopic labeling studies using deuterated triethanolamine have revealed a unique radical-based mechanism. d-nb.inforesearchgate.net The key step involves a 1,2-shift of a hydrogen atom from the carbon of a hydroxyethyl (B10761427) group to the nitrogen atom, without any exchange with the surrounding medium. nih.govresearchgate.net This intramolecular rearrangement suggests the involvement of a radical mechanism where an enzyme or a coenzyme acts as a hydrogen carrier. d-nb.infoconsensus.app This process ultimately cleaves the C-N bonds, converting the 2-hydroxyethyl units into acetate. nih.govresearchgate.net
The microbial breakdown of alkanolamines like triethanolamine is facilitated by a variety of specialized enzymes.
Triethanolamine N-oxide dehydroxyethylase: This is a key enzyme in the aerobic degradation pathway, responsible for cleaving triethanolamine N-oxide into diethanolamine and glycolaldehyde. Its activity appears to be induced by the presence of its product, diethanolamine. microbiologyresearch.org
Dehydrogenases and Aldehyde-Converting Enzymes: Following the initial cleavage steps, further metabolism of intermediates like glycolaldehyde and acetaldehyde (B116499) requires various dehydrogenases and other enzymes to convert them into central metabolites like acetate or acetyl-CoA. microbiologyresearch.org
Reductive Aminases: While not directly from a triethanolamine degradation pathway, related enzymatic systems like bacterial reductive aminases demonstrate the capacity of microbial enzymes to act on amines. These enzymes can catalyze the reductive amination of aldehydes with various amines, including secondary amines, to form tertiary amines, showcasing the diverse catalytic machinery available in bacteria for transforming amine-containing compounds. nih.govacs.org
Table 2: Comparison of Aerobic and Anaerobic Triethanolamine Degradation
| Feature | Aerobic Degradation | Anaerobic Degradation |
|---|---|---|
| Terminal Electron Acceptor | Oxygen | None (Fermentation) |
| Key Intermediate | Triethanolamine N-oxide | Radical intermediate |
| Initial Cleavage Product | Diethanolamine and Glycolaldehyde | Not applicable (direct conversion) |
| Final Products | Acetyl units, CO2, H2O | Acetate and Ammonia |
| Example Organism | Gram-negative rod (from activated sludge) microbiologyresearch.org | Acetobacterium strain LuTria3 nih.govd-nb.info |
Broader Roles of Glutamate in Model Organism Metabolism (Non-Clinical)
Glutamate as a Metabolic Hub in Cellular Processes
Glutamate stands as a critical intersection in the metabolic landscape of numerous model organisms, linking various biochemical pathways essential for life. microbiologyresearch.org Beyond its fundamental role as a building block for protein synthesis, glutamate serves as a central hub connecting carbon and nitrogen metabolism. who.intnih.gov This connection is pivotally established through its relationship with α-ketoglutarate (2-oxoglutarate), a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. who.intnih.gov
The conversion of glutamate to α-ketoglutarate, and vice versa, allows for the flow of molecules between amino acid metabolism and central energy production. When cellular energy is required, glutamate can be deaminated to form α-ketoglutarate, which then enters the TCA cycle to generate reducing equivalents for ATP synthesis. researchgate.net Conversely, when there is an excess of carbon skeletons from the TCA cycle, α-ketoglutarate can be aminated to synthesize glutamate, thereby storing nitrogen and providing a precursor for other nitrogen-containing compounds. santos.com
Glutamate's role as a metabolic hub extends to its function as a primary nitrogen donor. researchgate.net Through transamination reactions, the amino group of glutamate can be transferred to various α-keto acids, leading to the synthesis of a wide array of other amino acids, such as alanine (B10760859) and aspartate. researchgate.net This makes glutamate a central figure in maintaining the cellular pool of amino acids required for various physiological processes. microbiologyresearch.orgwho.int Furthermore, glutamate is a precursor for the synthesis of other crucial molecules, including the major inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the antioxidant glutathione (B108866). nih.gov
Table 1: Key Metabolic Roles of Glutamate in Cellular Processes
| Metabolic Process | Role of Glutamate | Key Enzymes/Pathways Involved | Organism Type (Model) |
| Central Metabolism Link | Connects carbon and nitrogen metabolism | Tricarboxylic Acid (TCA) Cycle, Transamination | Bacteria, Plants, Animals |
| Nitrogen Donation | Primary amino group donor for biosynthesis | Transaminases (e.g., Aspartate aminotransferase) | Bacteria, Plants, Animals |
| Amino Acid Synthesis | Precursor for other amino acids (e.g., proline, arginine) | Various biosynthetic pathways | Bacteria, Plants |
| Cofactor Biosynthesis | Involved in the production of essential cofactors | - | Many organisms |
| Antioxidant Synthesis | Precursor for glutathione synthesis | γ-glutamylcysteine ligase | Bacteria to Mammals |
Linkages between Glutamate and Nitrogen Assimilation Pathways
In many bacteria and plants, glutamate is at the heart of the primary pathway for assimilating inorganic nitrogen, most commonly in the form of ammonium (B1175870) (NH₄⁺), into organic molecules. microbiologyresearch.orgwho.int This crucial process is predominantly carried out by the concerted action of two enzymes: glutamine synthetase (GS) and glutamate synthase (GOGAT), collectively known as the GS/GOGAT cycle. microbiologyresearch.orgnih.govsantos.com
The GS/GOGAT pathway is particularly efficient, especially under conditions of low ammonium availability, due to the high affinity of GS for its substrate. santos.comwikipedia.org The cycle operates in two main steps:
Glutamine Synthetase (GS): This enzyme catalyzes the ATP-dependent amidation of glutamate to form glutamine, incorporating an ammonium ion. microbiologyresearch.orgsantos.com This reaction is a key entry point for inorganic nitrogen into the cell's organic pool. microbiologyresearch.org
Glutamate Synthase (GOGAT): This enzyme then transfers the amide group from glutamine to a molecule of α-ketoglutarate, producing two molecules of glutamate. microbiologyresearch.orgsantos.com
The net result of the GS/GOGAT cycle is the incorporation of one molecule of ammonium and one molecule of α-ketoglutarate to yield one molecule of glutamate, at the expense of one ATP molecule and reducing equivalents (like NADPH or NADH). microbiologyresearch.orgsantos.com This newly synthesized glutamate can then be used for various cellular needs, including serving as a substrate for GS again, thus continuing the cycle, or donating its amino group for the synthesis of other nitrogenous compounds. microbiologyresearch.org
In some bacteria, under conditions of high ammonium concentration, an alternative pathway involving glutamate dehydrogenase (GDH) can directly incorporate ammonium into α-ketoglutarate to form glutamate. santos.comwikipedia.org However, the GS/GOGAT system is considered the primary route for nitrogen assimilation in a wide range of microorganisms. wikipedia.org
Table 2: Comparison of Nitrogen Assimilation Pathways Involving Glutamate
| Pathway | Key Enzymes | Substrates | Products | Energy Requirement | Affinity for NH₄⁺ | Predominant Condition |
| GS/GOGAT Cycle | Glutamine Synthetase (GS), Glutamate Synthase (GOGAT) | Glutamate, NH₄⁺, ATP, α-ketoglutarate, Reducing equivalents | 2 Glutamate, ADP, Pi, Oxidized cofactors | High (ATP-dependent) | High | Low NH₄⁺ concentrations |
| GDH Pathway | Glutamate Dehydrogenase (GDH) | α-ketoglutarate, NH₄⁺, Reducing equivalents | Glutamate, Oxidized cofactors | Low (No ATP) | Low | High NH₄⁺ concentrations |
Biosynthesis of Secondary Metabolites from Glutamate in Microorganisms
Glutamate serves not only as a primary metabolite but also as a crucial building block for the synthesis of a diverse array of secondary metabolites in microorganisms, particularly in bacteria and fungi. microbiologyresearch.orgwikipedia.org These compounds are not essential for the organism's immediate growth but often play important roles in ecological interactions, such as communication, competition, and defense. nih.gov
The biosynthesis of many secondary metabolites is carried out by large, multi-enzyme complexes encoded by biosynthetic gene clusters (BGCs). nih.gov Glutamate can be incorporated into these complex structures through various enzymatic modifications.
One of the most well-known examples is its role as a precursor in the formation of non-ribosomal peptides (NRPs). Non-ribosomal peptide synthetases (NRPSs) are large enzymes that can incorporate amino acids, including glutamate, into peptide chains without the use of ribosomes. wikipedia.org These NRPs often have potent biological activities, such as antibiotics or siderophores.
Furthermore, glutamate is a precursor for the synthesis of ectoine, a compatible solute that protects microorganisms from osmotic stress. In this pathway, glutamate is first converted to aspartate, which then undergoes a series of enzymatic reactions to form ectoine.
In the realm of fungal metabolism, glutamate-derived compounds contribute to the vast chemical diversity observed. wikipedia.org For instance, certain mycotoxins and pigments can trace their biosynthetic origins back to glutamate. The amino acid can also be a precursor for alkaloids and other nitrogen-containing secondary metabolites. The initial steps often involve the modification of the glutamate molecule, which is then elaborated upon by a series of "decorating" enzymes that add functional groups and create the final complex structure. wikipedia.org
The versatility of glutamate as a precursor highlights its central role in bridging primary and secondary metabolism, allowing microorganisms to produce a wide range of bioactive compounds. microbiologyresearch.orgwikipedia.org
Advanced Analytical Methodologies for Triethanolamine Glutamate and Its Derivatives
Chromatographic Techniques
Chromatography is a fundamental tool for the separation and quantification of chemical compounds. For polar and ionic molecules like triethanolamine (B1662121) glutamate (B1630785), specific chromatographic approaches are required to achieve effective separation and analysis.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of components in a mixture. eag.comwiley.com UHPLC, a more recent innovation, utilizes columns with smaller particle sizes (less than 2 µm), which operates at higher pressures, resulting in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. eag.comnih.govyoutube.com
The quantification of glutamate and related amino acids often involves a derivatization step to enhance their detection by UV-Vis or fluorescence detectors. A common derivatizing agent is 2,4-dinitro-1-fluorobenzene (DNFB), which reacts with the amino group to form a stable derivative that can be detected by UV absorption. nih.gov An established UHPLC method for the simultaneous quantification of glutamate and aspartate utilizes pre-column derivatization with DNFB. The resulting derivatives are separated on a phenyl-hexyl column with a mobile phase consisting of an N-methylmorpholine/acetate (B1210297) buffer and acetonitrile, followed by UV detection. nih.govresearchgate.net This method is notable for its speed, with analysis times of less than three minutes, making it suitable for high-throughput applications. nih.govresearchgate.net The reproducibility of this technique is excellent, with low intra- and inter-day standard deviations. nih.govresearchgate.net
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Particle Size | Typically 3-5 µm | < 2 µm eag.com |
| Operating Pressure | Lower (e.g., up to 40 MPa) | Higher (e.g., up to 100-150 MPa) eag.comnih.gov |
| Analysis Time | Longer | Faster eag.comyoutube.com |
| Resolution | Good | Higher eag.comyoutube.com |
| Sensitivity | Good | Higher nih.gov |
| Solvent Consumption | Higher | Lower youtube.com |
Application of Mixed-Mode Columns for Separation
Mixed-mode chromatography is an advanced separation technique that utilizes stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange interactions. thermofisher.comchromatographyonline.com This dual functionality makes mixed-mode columns particularly effective for separating complex mixtures containing analytes with a wide range of polarities and charges, which is often the case for samples containing triethanolamine and glutamate derivatives. thermofisher.comhelixchrom.com
For the separation of ethanolamines, including triethanolamine, mixed-mode columns that employ cation-exchange are effective. helixchrom.com These columns can retain basic compounds like triethanolamine while allowing for separation from other components in the mixture. helixchrom.com Similarly, for the analysis of glutamate and other compounds in the glutamate metabolomic cycle, tri-modal HILIC (Hydrophilic Interaction Liquid Chromatography) columns can be employed. helixchrom.com These columns are designed to separate polar and ionizable compounds effectively. helixchrom.com The separation on mixed-mode columns is highly tunable by adjusting mobile phase parameters such as pH, ionic strength, and organic solvent content, offering a high degree of selectivity. thermofisher.com
| Feature | Description | Relevance to Triethanolamine Glutamate |
| Stationary Phase | Contains both hydrophobic (e.g., C18) and ion-exchange (cationic or anionic) functional groups. thermofisher.com | Allows for simultaneous separation based on both the polarity of the triethanolamine and glutamate moieties and their ionic nature. |
| Retention Mechanisms | Reversed-phase, ion-exchange, and potentially HILIC interactions. thermofisher.comhelixchrom.com | Provides multiple modes of interaction to resolve complex mixtures containing the parent compound and its derivatives. |
| Selectivity Control | Highly adjustable by modifying mobile phase pH, ionic strength, and organic solvent concentration. thermofisher.com | Enables fine-tuning of the separation to achieve optimal resolution of closely related compounds. |
| Applications | Separation of mixtures containing acidic, basic, and neutral compounds in a single run. thermofisher.com | Ideal for analyzing samples where triethanolamine (basic), glutamate (acidic), and their potential neutral derivatives are present. |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure and understanding the properties of chemical compounds at the atomic and molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural elucidation of organic molecules. rsc.org It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise determination of molecular structure and connectivity. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The principle of IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations. nih.gov Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.
In the analysis of this compound, IR spectroscopy can be used to identify the key functional groups of both triethanolamine and glutamic acid. For instance, the spectrum would be expected to show characteristic absorption bands for the O-H (hydroxyl) and C-N (amine) groups of triethanolamine, as well as the C=O (carbonyl) and O-H groups of the carboxylic acid functions of glutamate, and the N-H group of the amino acid. uab.cat The formation of the glutamate salt of triethanolamine would likely lead to shifts in the positions and changes in the shapes of these bands, particularly those associated with the amine and carboxylic acid groups, providing evidence of their interaction.
Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure Determination
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate the structure of materials at the nanoscale, typically in the range of 1 to 100 nanometers. wikipedia.orgnih.gov It is particularly valuable for characterizing the size, shape, and arrangement of nanoparticles, macromolecules, and self-assembled supramolecular structures in solution or in the solid state. wikipedia.orgresearchgate.net
| Technique | Principle | Information Obtained | Application to this compound |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. nih.gov | Detailed molecular structure, connectivity, and chemical environment of atoms. rsc.orgnih.gov | Elucidation of the precise chemical structure of the salt/complex and its derivatives. |
| IR Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrations. nih.gov | Identification of functional groups present in the molecule. nih.govuab.cat | Confirmation of the presence of hydroxyl, amine, and carboxylate groups and evidence of their interaction. |
| SAXS | Elastic scattering of X-rays by nanoscale density fluctuations in a sample. wikipedia.org | Size, shape, and arrangement of supramolecular structures and nanoparticles. nih.govresearchgate.net | Investigation of self-assembly behavior and characterization of any ordered aggregates formed in solution. |
Electrochemical and Biosensor Approaches for Detection
The detection and quantification of this compound and its related derivatives are crucial in various research and industrial applications. Electrochemical and biosensor-based methods offer promising alternatives to traditional analytical techniques, providing high sensitivity, selectivity, and the potential for real-time monitoring. These approaches primarily target the glutamate component of the molecule, as it is an electroactive and biologically recognizable species.
Recent advancements in electrochemistry have led to the development of sophisticated sensors for amino acids, including glutamate. nih.gov These sensors can be broadly categorized into enzymatic and non-enzymatic systems.
Enzymatic Biosensors:
Enzymatic biosensors for glutamate typically utilize the enzyme glutamate oxidase (GluOx). mdpi.com This enzyme catalyzes the oxidation of L-glutamate to α-ketoglutarate, producing hydrogen peroxide (H₂O₂) as a byproduct. mdpi.com The generated H₂O₂ is then electrochemically detected at an electrode surface, and the resulting current is proportional to the glutamate concentration. mdpi.com
Key components and strategies to enhance the performance of these biosensors include:
Electrode Materials: Platinum (Pt) is a commonly used electrode material due to its excellent catalytic activity towards H₂O₂ oxidation. mdpi.comnih.gov Other materials like glassy carbon (GC) are also employed, often with modifications to improve sensitivity and selectivity. nih.gov
Immobilization Techniques: The stable immobilization of glutamate oxidase onto the electrode surface is critical for the biosensor's longevity and performance. Methods such as entrapment in a biocompatible gel layer (e.g., sol-gel) have been shown to provide a benign microenvironment for the enzyme. nih.gov
Nanomaterials: The incorporation of nanomaterials like carbon nanotubes (CNTs) and gold nanoparticles (AuNPs) can significantly enhance the analytical performance of glutamate biosensors. nih.govnih.gov CNTs can facilitate better electron transfer between the enzyme and the electrode, while AuNPs can provide a high surface area for enzyme loading and improve conductivity. nih.govnih.gov
Interference Rejection: Biological samples are complex matrices containing various electroactive species that can interfere with the glutamate signal. To address this, permselective membranes, such as those made from poly(phenylene diamine) or chitosan, are often coated on the electrode surface to screen out common interferents like ascorbic acid and uric acid. nih.govnih.gov
Non-Enzymatic Electrochemical Sensors:
While enzymatic biosensors offer high selectivity, they can be limited by the stability of the enzyme. Non-enzymatic sensors provide an alternative by directly catalyzing the oxidation of glutamate on the electrode surface. These sensors often utilize transition metal-based nanomaterials that exhibit catalytic activity towards glutamate. mdpi.com For instance, sensors based on nickel nanowire arrays and NiO nanoparticles have been explored for non-enzymatic glutamate detection. mdpi.com An electrochemical sensor using an amino-functionalized metal-organic framework, NH₂-MIL-88B(Fe), has also been developed for the sensitive detection of glutamic acid. rsc.org
The table below summarizes the performance of various electrochemical and biosensor methods for glutamate detection, which are relevant for the analysis of this compound.
| Sensor Type | Electrode Modification | Linear Range | Limit of Detection (LOD) | Reference |
| Amperometric Microbiosensor | L-glutamate oxidase/poly(phenylene diamine)/Pt | 0.5 - 100 µmol L⁻¹ | Not Specified | nih.gov |
| Amperometric Immunosensor | Au@MoS₂/Chitosan/Glassy Carbon | 0.05 - 200 µM | 0.03 µM | nih.gov |
| Electrochemical Aptasensor | Ferrocene-labeled aptamer/Gold | 0.01 pM - 1 nM | 0.0013 pM | nih.gov |
| Non-enzymatic Sensor | NH₂-MIL-88B(Fe) | 2 - 500 μM | 0.92 μM | rsc.org |
| Thermoelectric Biosensor | Glutamate oxidase/Sb-Bi thermopile | 0 - 54 mM | 5.3 mM | mdpi.com |
Development of High-Throughput Analytical Platforms for Research
High-throughput screening (HTS) platforms are essential for rapidly analyzing large numbers of samples, which is particularly valuable in fields like drug discovery and metabolic research. The development of HTS assays for glutamate can be adapted for the high-throughput analysis of this compound, primarily by focusing on the quantification of the glutamate moiety.
Fluorescence-Based Assays:
A common approach for high-throughput glutamate analysis is the use of enzyme-coupled, fluorescence-based assays. nih.govnih.gov These assays are typically performed in microplate formats (e.g., 96- or 384-well plates) and rely on a series of enzymatic reactions that ultimately produce a fluorescent signal proportional to the initial glutamate concentration. nih.govacs.org
A widely used assay involves a three-enzyme system: nih.govacs.org
Glutaminase (GLS): In studies involving glutamine metabolism, GLS is used to convert glutamine to glutamate. nih.govacs.org
Glutamate Dehydrogenase (GDH): This enzyme converts glutamate to α-ketoglutarate, and in the process, reduces nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH. nih.gov
Diaphorase: This enzyme then uses the generated NADH to reduce a non-fluorescent substrate, such as resazurin, into a highly fluorescent product, resorufin. nih.govacs.org
The increase in fluorescence, which can be measured using a microplate reader, directly correlates with the amount of glutamate present in the sample. cellbiolabs.com These assays have been successfully used to screen large compound libraries for potential inhibitors of glutaminase. acs.orgacs.org
Assay Kits and Optimization:
Commercially available glutamate assay kits provide a convenient and standardized method for high-throughput analysis. cellbiolabs.com These kits typically include all the necessary reagents, such as enzymes, substrates, and standards, and are designed for use in microplate readers. cellbiolabs.com The principle often involves the glutamate-specific enzyme-driven generation of H₂O₂, which then reacts with a fluorometric probe in the presence of horseradish peroxidase (HRP) to produce a stable and highly fluorescent product. cellbiolabs.com
The development and optimization of high-throughput assays involve several key statistical parameters to ensure reliability and robustness:
Z'-factor: A measure of the statistical effect size, used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent. nih.gov
Signal-to-Noise (S/N) and Signal-to-Background (S/B) Ratios: These parameters indicate the dynamic range and sensitivity of the assay. nih.gov
The table below outlines the key features of a representative high-throughput glutamate assay.
| Assay Component | Description | Purpose | Reference |
| Enzymes | Glutamate Dehydrogenase, Diaphorase | Catalyze reactions leading to a fluorescent signal. | nih.govacs.org |
| Substrates | NAD⁺, Resazurin | Consumed in the enzymatic reactions to produce NADH and the fluorescent product resorufin. | nih.govacs.org |
| Detection Method | Fluorescence Plate Reader | Measures the fluorescence intensity of the final product. | nih.gov |
| Format | 384-well plates | Allows for the simultaneous analysis of a large number of samples. | acs.org |
| Application | High-throughput screening of enzyme inhibitors. | To identify molecules that modulate glutamate levels. | acs.orgacs.org |
The adaptation of these high-throughput methods allows for the efficient investigation of this compound in various contexts, such as studying its stability, its interactions with biological systems, and for quality control purposes.
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can reveal detailed information about the intermolecular forces that govern the behavior of triethanolamine (B1662121) glutamate (B1630785) in various environments. The primary interaction in triethanolamine glutamate is the ionic and hydrogen-bonding attraction between the carboxylate groups of glutamate and the protonated tertiary amine and hydroxyl groups of triethanolamine.
MD simulations of analogous amine-carboxylate systems have shown that standard force fields can sometimes overestimate the strength of these interactions, leading to artificial aggregation in simulations. To address this, refined parameters have been developed to better match experimental observations. For this compound, an accurate simulation would require careful parameterization of the non-bonded interactions, particularly the Lennard-Jones (van der Waals) and electrostatic forces between the charged nitrogen center of triethanolamine and the carboxylate oxygen atoms of glutamate, as well as the extensive hydrogen bonding network involving the hydroxyl groups of triethanolamine and the glutamate molecule.
Detailed research findings from MD simulations on related systems indicate that:
The stability of the amine-carboxylate ion pair is highly dependent on the surrounding solvent environment.
Hydrogen bonds play a critical role in the orientation and strength of the interaction. In the case of this compound, the three hydroxyl groups of triethanolamine can act as hydrogen bond donors, while the carboxylate oxygens of glutamate act as acceptors.
The dynamics of these interactions, including the formation and breaking of hydrogen bonds, occur on a picosecond to nanosecond timescale.
| Interaction Type | Interacting Groups | Description | Significance |
|---|---|---|---|
| Ionic Interaction | Protonated Triethanolammonium (B1229115) (N+) and Glutamate Carboxylate (COO-) | Strong electrostatic attraction between the positively charged amine and the negatively charged carboxylate groups. | Primary force holding the salt complex together. |
| Hydrogen Bonding | TEA Hydroxyls (-OH) and Glutamate Carboxylate (COO-) | Donation of a hydrogen atom from the hydroxyl group to the oxygen atoms of the carboxylate. | Contributes to the stability and specific geometry of the complex. |
| Hydrogen Bonding | TEA Hydroxyls (-OH) and Glutamate Amine (-NH2) | Interaction between the hydroxyl groups and the amino group of glutamate. | Further stabilizes the complex and influences solvation. |
| van der Waals Forces | Alkyl chains of both molecules | Weak, short-range attractive forces. | Influence packing and bulk properties. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution) and reactivity of molecules. DFT calculations can provide valuable data on bond lengths, bond angles, vibrational frequencies, and the energies of molecular orbitals (e.g., HOMO and LUMO), which are crucial for understanding a molecule's stability and chemical reactivity.
For glutamic acid, DFT studies have been used to examine its different polymorphic forms (α- and β-GLU) and their relative stabilities. acs.org These studies show that the stability is a fine balance between the molecule's internal conformational energy and the energy of the intermolecular hydrogen-bonding network in the crystal lattice. acs.org For instance, while one polymorph might be composed of molecules with a lower conformational energy, the other might be stabilized by a more favorable hydrogen-bonding arrangement. acs.org DFT calculations have also been applied to understand nitrogen isotope fractionation in glutamic acid by calculating the nitrogen isotopic reduction partition function ratios (RPFRs) for its various protonated and deprotonated forms. rsc.org
DFT has also been used to study triethanolamine, confirming that its most stable conformation is the endo form, where the nitrogen atom is turned inwards, creating a cage-like structure ideal for complexing with other molecules. researchgate.net
For this compound, DFT calculations would allow for:
Optimization of the geometry of the ion pair to find the most stable structure.
Calculation of the binding energy between the triethanolamine and glutamate ions.
Analysis of the charge distribution to identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Simulation of vibrational spectra (like IR and Raman) which can be compared with experimental data to validate the calculated structure. rsc.orgresearchgate.net
| Parameter | Method/Basis Set | Application | Reference |
|---|---|---|---|
| Geometry Optimization | B3-LYP/cc-pVDZ with polarizable continuum model | Determining stable zwitterionic structure in solution. | rsc.orgresearchgate.net |
| Electronic Energy | Solid-state DFT with London dispersion corrections | Comparing the stability of α- and β-polymorphs. | acs.org |
| Isotopic Partition Function Ratios | apfd/6-311+G(2d,p) with SCRF method | Estimating nitrogen isotope fractionation. | rsc.org |
| Structure Estimation | DFT with comparison to spectroscopic data | Investigating the structure of a metal-glutamic acid complex. | eurjchem.com |
Theoretical Modeling of Self-Assembly Processes
Self-assembly is the process by which molecules spontaneously organize into ordered structures. For an amphiphilic molecule like this compound, which has both polar (ionic head) and non-polar (alkyl backbone) regions, self-assembly in solution (e.g., forming micelles or other aggregates) is a possibility.
Theoretical modeling of such processes often employs coarse-grained (CG) molecular dynamics simulations. In CG models, groups of atoms are represented as single "beads," which allows for the simulation of larger systems over longer timescales than is possible with fully atomistic MD. This approach is ideal for studying large-scale phenomena like micelle formation or the development of ordered phases.
While specific models for this compound self-assembly are not available, the general methodology would involve:
Developing a Coarse-Grained Model: Representing the triethanolammonium head group and the glutamate molecule as a set of connected beads with specific interaction parameters.
Running Simulations: Placing a large number of these CG models in a simulated solvent box and running long MD simulations.
Analyzing Trajectories: Analyzing the simulation results to observe the formation of aggregates and characterize their size, shape, and structure.
These models can predict critical properties like the critical micelle concentration (CMC), providing a molecular-level understanding of the surfactant-like behavior of this compound.
Prediction of Reaction Mechanisms and Pathways
Computational chemistry can be used to predict the most likely pathways for chemical reactions by calculating the energy profiles of potential reaction coordinates. The formation of this compound itself is a simple acid-base neutralization. However, under different conditions, such as high temperatures, other reactions can occur, most notably the formation of an amide bond between the amine of one molecule and the carboxylic acid of another.
The direct condensation of a carboxylic acid and an amine to form an amide typically requires high temperatures (often above 160°C) to drive off the water that is formed as a byproduct. youtube.com Theoretical calculations can help predict the feasibility of this and other potential reactions:
Transition State Theory: By mapping the potential energy surface of the reaction, computational methods can identify the transition state—the highest energy point along the reaction pathway. The energy of this transition state (the activation energy) determines the reaction rate.
Catalyst Effects: DFT and other methods can model how a catalyst might lower the activation energy by providing an alternative reaction pathway. For amine-acid coupling, various Lewis acid catalysts have been explored. youtube.com
Side Reactions: Computational models can also explore potential side reactions, such as the thermal decomposition of the reactants or products, helping to identify conditions that would maximize the yield of the desired product.
For this compound, theoretical studies could predict the energy barrier for the formation of an amide linkage between the glutamate's carboxylic acid and another molecule's amine group, or even an ester linkage with one of triethanolamine's hydroxyl groups, providing insight into the compound's stability and potential degradation pathways at elevated temperatures.
Q & A
Q. What are the optimal laboratory synthesis conditions for triethanolamine glutamate, and how do variables like molar ratios and temperature influence yield?
Methodological Answer: A 2³ full factorial design (e.g., using Design Expert® software) can systematically optimize synthesis parameters such as triethanolamine-to-lauroyl glutamic acid molar ratios, reaction temperature (e.g., 60–80°C), and mixing duration . Post-synthesis, purity is validated via HPLC or NMR to quantify unreacted precursors and confirm structural integrity . Stability during synthesis should be monitored using pH-adjusted buffers (e.g., phosphate buffer at pH 5.5–7.5) to prevent hydrolysis .
Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Purity: Reverse-phase HPLC with UV detection (λ = 210–220 nm) identifies residual reactants and degradation products .
- Structural Confirmation: ¹H/¹³C NMR spectroscopy resolves ester and amide bond formation, while FT-IR verifies carboxylate and tertiary amine functional groups .
- Surface Activity: Dynamic light scattering (DLS) measures critical micelle concentration (CMC), and tensiometry quantifies air-water interfacial tension reduction .
Q. How does pH affect this compound’s stability in aqueous formulations, and what buffer systems are suitable for long-term storage?
Methodological Answer: Stability studies should use accelerated testing (e.g., 40°C/75% RH for 4 weeks) with phosphate (pH 6.0–7.5) or citrate buffers (pH 4.0–5.5). Degradation kinetics are tracked via HPLC, focusing on hydrolysis products like free glutamic acid and triethanolamine . Data contradictions (e.g., unexpected instability at neutral pH) require re-evaluating ionic strength or co-solvent effects .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s interaction with lipid bilayers in transdermal drug delivery systems?
Methodological Answer: Use fluorescence anisotropy or Förster resonance energy transfer (FRET) to study surfactant-lipid interactions in model membranes (e.g., phosphatidylcholine liposomes). Compare permeability enhancement using Franz diffusion cells with synthetic membranes or ex vivo skin models . Conflicting data on penetration efficiency may arise from variability in lipid composition or surfactant concentration gradients, necessitating multivariate regression analysis .
Q. How does this compound modulate enzymatic assays involving glutathione or glutamate quantification?
Methodological Answer: In glutathione assays, triethanolamine acts as a stabilizer for 2-vinylpyridine, which blocks reduced glutathione (GSH) oxidation. Interference testing is critical: spiked recovery experiments (e.g., 80–120% recovery thresholds) validate assay accuracy in biological matrices . For glutamate quantification, competitive assays (e.g., glutamate dehydrogenase-coupled NADPH detection) must account for triethanolamine’s buffering capacity at alkaline pH .
Q. What are the comparative efficacies of this compound versus sodium lauroyl glutamate in enhancing micellar drug solubility?
Methodological Answer: Conduct phase solubility studies (e.g., Higuchi and Connors method) with poorly soluble drugs (e.g., dexketoprofen). This compound’s higher solubility in ethanolic solutions may improve micelle formation, but data contradictions (e.g., reduced CMC in saline) require evaluating counterion effects via zeta potential measurements .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in this compound’s reported cytotoxicity across cell lines?
Methodological Answer: Standardize cytotoxicity assays (e.g., MTT or LDH release) using primary keratinocytes vs. immortalized cell lines (e.g., HaCaT). Triethanolamine’s alkalinity (pH 9–11) necessitates neutralization prior to testing. Conflicting IC₅₀ values may reflect differences in exposure duration or serum protein binding—control for these using time-resolved assays and protein-free media .
Q. What statistical approaches are appropriate for optimizing this compound formulations with multifactorial variables?
Methodological Answer: Multivariate analysis (e.g., ANOVA with Tukey’s post hoc test) identifies significant factors (e.g., surfactant concentration, solvent polarity). Response surface methodology (RSM) models non-linear relationships between variables, while principal component analysis (PCA) resolves collinearity in datasets .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies despite batch-to-batch variability?
Methodological Answer: Implement quality-by-design (QbD) protocols:
Q. What ethical guidelines apply to in vivo studies involving this compound?
Methodological Answer: Follow OECD/ICH guidelines for dermal toxicity testing (e.g., OECD 439 for skin irritation). For transdermal studies, minimize animal use via validated ex vivo models (e.g., porcine skin) and obtain IRB approval for human patch testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
